molecular formula C26H33ClN2O9S B1595257 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate CAS No. 23904-98-5

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate

Cat. No. B1595257
CAS RN: 23904-98-5
M. Wt: 585.1 g/mol
InChI Key: QPAXGZSTUKCJSK-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. It may also include its uses and applications in various fields.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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Please consult with a chemist or a reliable source for specific information about this compound. It’s also important to handle all chemical compounds safely and responsibly. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal.


properties

IUPAC Name

1-[4-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]piperazin-1-yl]propan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2OS.2C2H2O4/c1-18(26)17-25-13-11-24(12-14-25)15-16-27-22(19-5-3-2-4-6-19)20-7-9-21(23)10-8-20;2*3-1(4)2(5)6/h2-10,18,22,26H,11-17H2,1H3;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAXGZSTUKCJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946720
Record name Oxalic acid--1-[4-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)piperazin-1-yl]propan-2-ol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate

CAS RN

23904-98-5
Record name Piperazine, 1-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)-, dioxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023904985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--1-[4-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)piperazin-1-yl]propan-2-ol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate
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1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate
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1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate
Reactant of Route 6
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate

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